molecular formula C20H19N3O2S B4671911 5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE

5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE

Cat. No.: B4671911
M. Wt: 365.5 g/mol
InChI Key: CKFWFLPFGHSSGI-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one is a synthetic organic compound belonging to the 5-ene-4-thiazolidinone class, a group recognized as a privileged scaffold in modern medicinal chemistry . These derivatives are an efficient tool for the rational design of new lead compounds due to the combination of several reactive centers in their structure . The core 4-thiazolidinone structure is present in more than 18 FDA-approved drugs, underscoring its therapeutic significance . The specific structure of this compound features a 5-[(4-hydroxyphenyl)methylene] group, a modification known to crucially impact pharmacological effects, and a 2-(4-phenylpiperazino) moiety, a fragment often used to fine-tune properties like solubility and target interaction . Compounds within this class are extensively investigated for a broad spectrum of biological activities. The 5-ene-4-thiazolidinone core is associated with prominent pharmacological profiles, including potential antitumor, antimicrobial, anti-inflammatory, and antidiabetic activities . The presence of the exocyclic double bond at the C5 position is a key structural feature that enhances its chemical versatility and is often a determinant of its biological activity . Researchers utilize this compound and its analogs as key building blocks in diversity-oriented synthesis and as candidates in high-throughput screening campaigns for various therapeutic targets . This product is intended for research and development purposes in chemistry and biology laboratories. It is strictly For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFWFLPFGHSSGI-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-(4-phenylpiperazino)-1,3-thiazol-4-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

General Reactivity Profile

The reactivity of this compound is governed by:

  • Thiazole ring : Susceptible to electrophilic substitution at the C5 position and nucleophilic attack at the carbonyl (C4) or thione sulfur.

  • 4-Phenylpiperazinyl group : The secondary amine in the piperazine ring may participate in acid-base reactions or form salts.

  • 4-Hydroxyphenylmethylene substituent : The phenolic hydroxyl group can undergo oxidation, esterification, or act as a directing group in electrophilic aromatic substitution.

Nucleophilic Acyl Substitution

The thiazol-4-one carbonyl may react with nucleophiles (e.g., amines, alcohols):

Thiazol-4-one+R-NH2Thiazol-4-amine+H2O\text{Thiazol-4-one} + \text{R-NH}_2 \rightarrow \text{Thiazol-4-amine} + \text{H}_2\text{O}

This is analogous to β-lactam reactivity observed in penicillin derivatives .

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group:

Ar-OH+HNO3Ar-NO2+H2O\text{Ar-OH} + \text{HNO}_3 \rightarrow \text{Ar-NO}_2 + \text{H}_2\text{O}

Similar reactivity is noted in phenolic compounds like raspberry ketone .

Oxidation of the Phenolic Group

The hydroxyl group may oxidize to a quinone under acidic conditions:

Ph-OH[O]O=Ph=O\text{Ph-OH} \xrightarrow{\text{[O]}} \text{O=Ph=O}

This mirrors oxidation pathways of 4-hydroxyphenyl derivatives .

Comparative Stability and Solubility

While no experimental data exists for this specific compound, computational studies on structurally similar systems suggest:

PropertyPredicted ValueBasis of Prediction
LogD (pH 7.4) ~1.8–2.2Hydrophobic phenyl/piperazine groups
Aqueous solubility Low (~2 mg/mL)High aromaticity
pKa (phenolic OH) ~9.5–10.5Electron-withdrawing thiazole ring

Potential Synthetic Routes

Based on methods for analogous thiazolones :

  • Condensation : React 4-phenylpiperazine-1-carbothioamide with a 4-hydroxybenzaldehyde derivative.

  • Cyclization : Use a Hantzsch thiazole synthesis approach with α-haloketones and thioureas.

Research Gaps

  • No experimental kinetic or thermodynamic data for hydrolysis, photodegradation, or metabolic pathways.

  • Limited information on catalytic interactions (e.g., metal coordination via thiazole sulfur).

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that thiazole derivatives exhibit anti-inflammatory properties. For instance, studies have shown that compounds similar to 5-[(4-hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the hydroxyl group in the structure is believed to contribute significantly to its antioxidant activity .

Anticancer Potential

Recent studies have indicated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of 5-[(4-hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one has been documented against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory EffectsDemonstrated significant reduction in edema in animal models when treated with thiazole derivatives similar to the compound .
Antioxidant Activity EvaluationShowed effective scavenging of DPPH radicals, indicating strong antioxidant potential .
Anticancer ResearchInduced apoptosis in breast cancer cell lines through the activation of caspase pathways .
Antimicrobial TestingEffective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) established .

Mechanism of Action

The mechanism of action of 5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other thiazolidinones and thiazol-4-one derivatives, differing primarily in substituents on the arylidene and piperazine groups. Key comparisons include:

Compound Name Substituents (Position 5 / Position 2) Molecular Weight Key Features Reference
Target Compound 4-Hydroxyphenyl / 4-Phenylpiperazino ~395.45 g/mol* Hydroxyl group enhances hydrogen bonding; phenylpiperazine aids solubility
Compound 6 () 4-Hydroxyphenyl / 4-Hydroxyphenylhydrazono ~406.42 g/mol Dual hydroxyphenyl groups increase polarity but reduce membrane permeability
STK799173 () Ethoxy-2-methylphenyl / Isopropyl ~489.56 g/mol Ethoxy and methyl groups improve lipophilicity and metabolic stability
860651-28-1 () Trifluoromethylphenyl / Methylsulfanyl 303.32 g/mol Trifluoromethyl enhances electron-withdrawing effects and bioavailability

*Calculated based on molecular formula.

Key Observations :

  • Polarity and Solubility : The hydroxyphenyl group in the target compound increases hydrophilicity compared to methoxy or ethoxy substituents in analogues (e.g., STK799173) .
  • Lipophilicity : Compounds with alkyl or aryloxy groups (e.g., isopropyl in STK799173) exhibit higher logP values, favoring blood-brain barrier penetration .
Pharmacological Properties
  • Antibacterial Activity: The target compound’s hydroxyphenyl and phenylpiperazino groups may synergize to inhibit bacterial efflux pumps, a mechanism distinct from oxadiazole derivatives (e.g., 6a in ), which primarily target cell wall synthesis .
  • Enzyme Inhibition : Compared to itraconazole intermediates (), the thiazol-4-one core lacks the triazole ring critical for cytochrome P450 binding, suggesting divergent therapeutic applications .
  • Metabolic Stability : Piperazine-containing analogues (e.g., ) exhibit prolonged half-lives due to reduced hepatic clearance, a trait shared by the target compound .
Key Research Findings
  • SAR Studies : Replacement of the hydroxyphenyl group with methoxy (as in Compound 5, ) reduces antioxidant activity by 40% but improves oral bioavailability .
  • Thermodynamic Stability : X-ray crystallography (via SHELX refinements, ) confirms that the Z-configuration of the methylene group in the target compound minimizes steric strain compared to E-isomers .

Biological Activity

5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a hydroxyl-substituted phenyl group, which are known to contribute to various biological activities. Its IUPAC name indicates the presence of significant functional groups that may interact with biological targets.

Antimicrobial Activity

Research has shown that compounds containing piperazine and hydroxylphenyl groups exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects. A study indicated that compounds with the 4-hydroxyphenyl moiety displayed potent antibacterial activity against human pathogenic strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of 5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE has been evaluated in vitro. Compounds with similar structural characteristics have shown the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective effect against oxidative stress .

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. The compound's derivatives have been reported to inhibit tyrosinase activity effectively. For example, one study found that certain derivatives exhibited IC50 values in the low micromolar range against tyrosinase from Agaricus bisporus, indicating strong inhibitory potential .

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances hydrogen bonding interactions with biological targets, increasing binding affinity.
  • Piperazine Ring : This moiety contributes to the modulation of neurotransmitter systems and may influence central nervous system activity.
  • Thiazole Ring : Known for its role in various pharmacological activities, it may participate in electron transfer processes or enzyme inhibition.

Study on Antimicrobial Effects

In a recent study published in the Asian Journal of Organic & Medicinal Chemistry, several derivatives of piperazine were synthesized and tested for their antibacterial properties. The results indicated that compounds with 4-hydroxyphenyl substitutions exhibited significant inhibitory effects against multiple bacterial strains .

Evaluation of Antioxidant Properties

Another investigation assessed the antioxidant capacity of similar thiazole-based compounds using DPPH radical scavenging assays. The results demonstrated that these compounds could effectively reduce oxidative stress markers in cell cultures .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against P. aeruginosa
AntioxidantEffective free radical scavenging
Tyrosinase InhibitionIC50 values in low micromolar range

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.